molecular formula C23H19NO5 B11299601 N-(2,5-dimethylphenyl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide

N-(2,5-dimethylphenyl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide

Cat. No.: B11299601
M. Wt: 389.4 g/mol
InChI Key: LATPORJAFWTZSE-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a xanthene core, which is known for its fluorescent properties, making it valuable in biological imaging and other scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide typically involves multiple steps, starting with the preparation of the xanthene core. The xanthene core can be synthesized through the condensation of phthalic anhydride with resorcinol under acidic conditions. The resulting xanthene derivative is then subjected to further functionalization to introduce the hydroxy and oxo groups.

The next step involves the acylation of the xanthene derivative with 2-chloroacetyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 2-(2-chloroacetyl)-9H-xanthen-3-ol, which is then reacted with 2,5-dimethylaniline under basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The oxo group can be reduced to form a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) for Friedel-Crafts reactions.

Major Products

    Oxidation: Products can include ketones or carboxylic acids.

    Reduction: Products can include alcohols.

    Substitution: Products can include nitro or halogenated derivatives.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide has several scientific research applications:

    Chemistry: Used as a fluorescent probe in various chemical assays.

    Biology: Employed in biological imaging due to its fluorescent properties.

    Industry: Utilized in the development of fluorescent dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide involves its interaction with specific molecular targets. The compound’s fluorescent properties are due to the xanthene core, which can absorb and emit light at specific wavelengths. This makes it useful in imaging applications where it can bind to biological molecules and emit fluorescence upon excitation.

Comparison with Similar Compounds

Similar Compounds

    Fluorescein: Another xanthene derivative with similar fluorescent properties.

    Rhodamine: A related compound with a different substitution pattern on the xanthene core.

    Eosin: A brominated derivative of fluorescein with distinct spectral properties.

Uniqueness

N-(2,5-dimethylphenyl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and fluorescent properties. This makes it a valuable tool in applications where precise control over fluorescence is required.

Properties

Molecular Formula

C23H19NO5

Molecular Weight

389.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-(1-hydroxy-9-oxoxanthen-3-yl)oxyacetamide

InChI

InChI=1S/C23H19NO5/c1-13-7-8-14(2)17(9-13)24-21(26)12-28-15-10-18(25)22-20(11-15)29-19-6-4-3-5-16(19)23(22)27/h3-11,25H,12H2,1-2H3,(H,24,26)

InChI Key

LATPORJAFWTZSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)COC2=CC(=C3C(=C2)OC4=CC=CC=C4C3=O)O

Origin of Product

United States

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